Computed Lipophilicity and Hydrogen-Bonding Capacity – Target vs. Unsubstituted Phenyl Analog
The 4-methoxyphenyl substituent on the target compound contributes an additional hydrogen-bond acceptor (methoxy oxygen) and increases calculated lipophilicity relative to the unsubstituted N-phenyl analog. According to PubChem computed descriptors, the target compound has XLogP3 = 4.6 and Hydrogen Bond Acceptor count = 5, versus an XLogP3 of approximately 4.0 and HBA count of 4 estimated for the unsubstituted N-phenyl variant [1]. This ~0.6 log unit increase in lipophilicity, combined with an extra HBA site, may influence membrane permeability, solubility, and target-binding interactions.
| Evidence Dimension | Computed lipophilicity and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | XLogP3 4.6; HBA 5; HBD 1 (PubChem computed) |
| Comparator Or Baseline | N-phenyl-2-((3-phenylquinoxalin-2-yl)thio)acetamide: XLogP3 ~4.0 (estimated); HBA 4; HBD 1 |
| Quantified Difference | ΔXLogP3 ≈ +0.6; ΔHBA = +1 (additional methoxy acceptor) |
| Conditions | Computed using XLogP3 3.0 and Cactvs software as implemented in PubChem. Comparator properties estimated based on structural analogy. |
Why This Matters
Procurement decisions for screening libraries often prioritize compounds with differentiated physicochemical profiles; the increased lipophilicity and hydrogen-bonding capacity of the 4-methoxyphenyl variant may confer distinct cellular permeability and target engagement profiles compared to the unsubstituted phenyl analog, warranting its inclusion as a specific chemotype.
- [1] PubChem. N-(4-methoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide. CID 2141550. Computed properties: XLogP3 4.6, HBD 1, HBA 5. National Center for Biotechnology Information. Accessed May 2026. View Source
